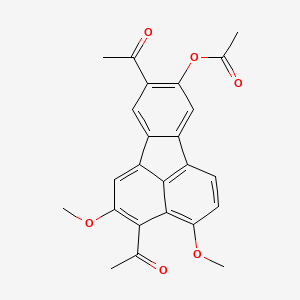
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the fluoranthene family, which is characterized by its polycyclic aromatic hydrocarbon structure. Fluoranthenes are known for their stability and are often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate typically involves multiple steps, starting with the preparation of the fluoranthene core. One common method involves the acylation of fluoranthene derivatives using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the acetyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
The major products formed from these reactions include quinones, alcohols, halogenated derivatives, nitro compounds, and sulfonated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Acetyl-2,4-dimethoxyfluoranthen-8-yl acetate
- 2,3-Diacetyl-1,4-dimethoxyfluoranthen-6-yl acetate
- 3,9-Diacetyl-1,4-dimethoxyfluoranthen-8-yl acetate
Uniqueness
3,9-Diacetyl-2,4-dimethoxyfluoranthen-8-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of acetyl and methoxy groups at specific positions enhances its reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88070-22-8 |
|---|---|
Molekularformel |
C24H20O6 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(3,9-diacetyl-2,4-dimethoxyfluoranthen-8-yl) acetate |
InChI |
InChI=1S/C24H20O6/c1-11(25)15-8-16-17(9-20(15)30-13(3)27)14-6-7-19(28-4)24-22(12(2)26)21(29-5)10-18(16)23(14)24/h6-10H,1-5H3 |
InChI-Schlüssel |
HVJDLYNPTZKHSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C2C3=C4C(=CC(=C(C4=C(C=C3)OC)C(=O)C)OC)C2=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


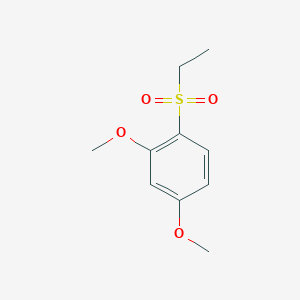
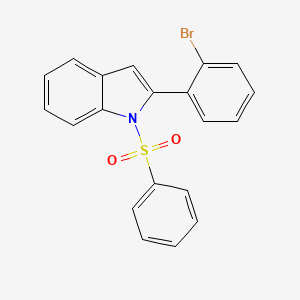

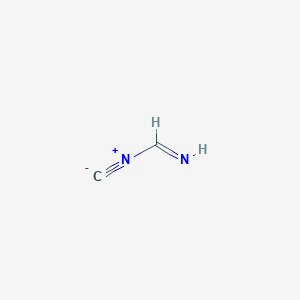
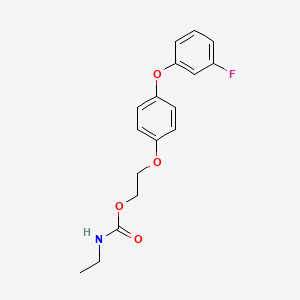
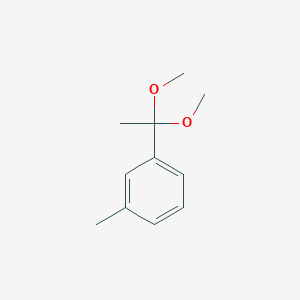
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
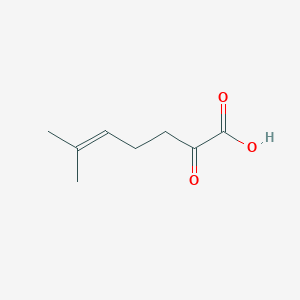
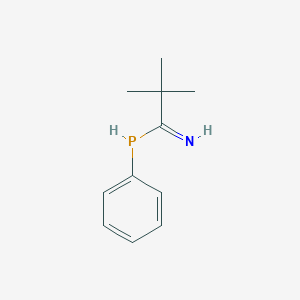


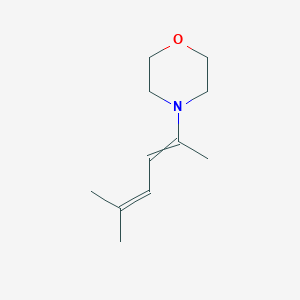
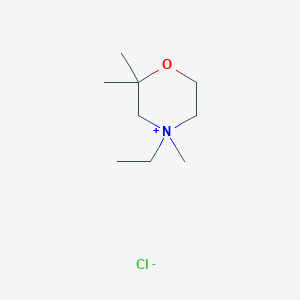
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
